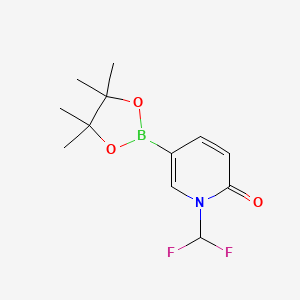
1-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
Übersicht
Beschreibung
1-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C12H16BF2NO3 and its molecular weight is 271.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Compounds similar to 1-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, have been synthesized through multi-step reactions and characterized using various spectroscopic techniques. These compounds are analyzed for their crystal structures using X-ray diffraction and further investigated through density functional theory (DFT) to understand their conformational properties and electronic structures (P.-Y. Huang et al., 2021).
Photoredox Catalysis
The difluoromethyl group is recognized for its importance in pharmaceuticals and agrochemicals, and compounds containing this group, including those structurally related to this compound, are used in photoredox catalysis. This approach facilitates the selective fluoromethylation of carbon-carbon multiple bonds under mild conditions, showcasing the utility of these compounds in facilitating novel fluoromethylation reactions (T. Koike & M. Akita, 2016).
Electrocatalysis
Research has also explored the role of pyridine derivatives in electrocatalysis, particularly in the selective reduction of oxygen to water. Studies on Fe(III)-meso-tetra(pyridyl)porphyrins, which are structurally similar to the compound , have demonstrated their efficacy as electrocatalysts. The orientation of pyridine groups significantly impacts the selectivity and efficiency of the catalytic process, highlighting the importance of structural features in catalytic performance (Benjamin D Matson et al., 2012).
Wirkmechanismus
Mode of Action
It is known that the compound undergoes a visible-light-induced radical isocyanide insertion reaction . This reaction involves the generation of a free radical, which inserts into an isocyanide to form an intermediate. This intermediate then undergoes cyclization to form another free radical intermediate, which is then oxidized to form a carbocation intermediate. This intermediate loses a proton to form the final product .
Pharmacokinetics
It is known that the compound has a molecular weight of 2631 , which may influence its absorption and distribution in the body. The presence of the difluoromethyl group could potentially enhance the lipophilicity of the compound, improving membrane permeability and promoting drug absorption
Result of Action
Compounds with similar structures have been known to exhibit various biological activities, such as anti-tumor, anti-bacterial, anti-platelet, anti-thrombotic, and insecticidal activities
Eigenschaften
IUPAC Name |
1-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BF2NO3/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(17)16(7-8)10(14)15/h5-7,10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSLKYLQSSZWFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



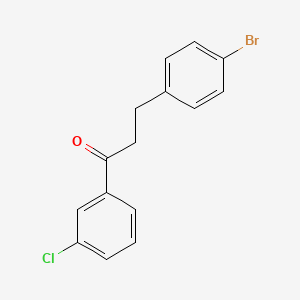

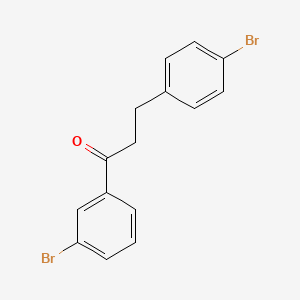

![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol](/img/structure/B1532408.png)
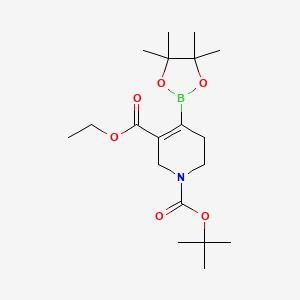

![N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline](/img/structure/B1532413.png)

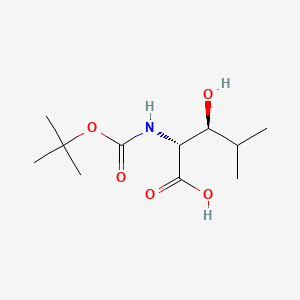
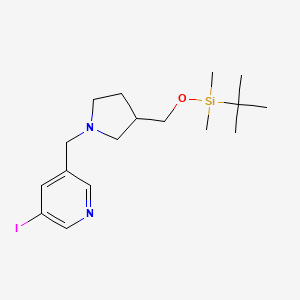
![Tert-butyl 3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532418.png)

